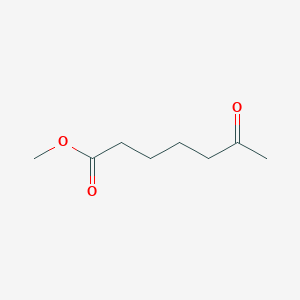

Methyl 6-oxoheptanoate

説明

Historical Context of Methyl 6-Oxoheptanoate (B11819090) Research

Early research involving methyl 6-oxoheptanoate and structurally similar keto esters dates back to the mid-20th century, primarily focusing on fundamental organic reactions and the synthesis of aliphatic compounds. The development of synthetic methodologies for related compounds, such as methyl 6-oxohexanoate (B1234620), provided a foundation for the preparation of this compound. orgsyn.org For instance, methods like the ozonolytic cleavage of cycloalkenes were established as a viable route to such terminally differentiated products. orgsyn.orgacs.org

References to the synthesis of this compound itself began appearing more frequently in the latter half of the 20th century, often in the context of natural product synthesis. A notable synthesis was reported in Chemistry Letters in 1982, followed by another in The Journal of Organic Chemistry in 1983. chemsynthesis.comlookchem.com These publications marked its growing importance as a key intermediate for creating more complex molecules, particularly insect pheromones.

Significance of this compound in Organic Synthesis and Biochemistry

The significance of this compound stems from its utility as a versatile synthon, or building block, in organic synthesis. aablocks.com The ketone and ester functional groups can be selectively targeted for various chemical modifications. For example, the ketone can undergo reactions like Wittig olefination, while the ester can be hydrolyzed, reduced, or transesterified. koreascience.kr

Its primary role in organic synthesis has been as a key intermediate in the creation of natural products. It is a precursor in the synthesis of insect pheromones, such as the copulation release pheromone of the azuki bean weevil, (E)-3,7-dimethyl-2-octene-1,8-dioic acid (Callosobruchusic acid). koreascience.kr It has also been utilized in the synthesis of analogues of the aggregation pheromone for the red flour beetle, Tribolium castaneum. tandfonline.com

In biochemistry, this compound has been identified as a naturally occurring compound in various plant species, including Citrullus colocynthis and sweet basil (Ocimum basilicum), as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. researchgate.netresearchgate.net Furthermore, related keto-ester structures are involved in biosynthetic pathways. For example, the enzymatic synthesis of (S)-2-amino-6-oxoheptanoate, a key step in the biosynthesis of the indole (B1671886) alkaloid citrinadin, highlights the biochemical relevance of the 6-oxoheptanoate backbone. chemrxiv.org

Current Research Landscape of this compound

Current research continues to explore the applications of this compound and its derivatives. Modern synthetic methods focus on improving the efficiency and stereoselectivity of its preparation and subsequent transformations. Organocatalysis and biocatalysis are emerging as powerful tools for these purposes. chemrxiv.orgekb.eg For instance, enzymes are being discovered and engineered to perform specific reactions on related substrates, showcasing the potential for greener and more efficient synthetic routes. chemrxiv.org

The compound remains a valuable intermediate in the synthesis of complex target molecules. Recent studies involve its derivatives in the creation of α-ketoamides via copper-catalyzed reactions and in the synthesis of macrocyclic compounds. rsc.orgresearchgate.net Its identification in various natural extracts also prompts further investigation into its biosynthetic origins and potential biological activities. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2046-21-1 | chemsynthesis.comsigmaaldrich.com |

| Molecular Formula | C8H14O3 | chemsynthesis.comnih.gov |

| Molecular Weight | 158.2 g/mol | chemsynthesis.comsigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Colorless to Yellow Liquid | sigmaaldrich.com |

| InChI Key | BSBYQAYWPXHLPQ-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Selected Synthetic Applications of this compound and Related Compounds

| Application | Key Intermediate | Target Molecule/Class | Reference |

| Pheromone Synthesis | (±)-Methyl 2-methyl-6-oxoheptanoate | (±)-Callosobruchusic acid | koreascience.kr |

| Pheromone Analogue Synthesis | Methyl (R)-3-(1-methylethyl)-6-oxoheptanoate | (S)-(-)-3-ethyl-4-methylpentan-1-ol | researchgate.net |

| Natural Product Synthesis | Methyl 6-oxohexanoate | Dihydropipercide and Pipercide | acs.org |

| Alkaloid Biosynthesis | (S)-2-amino-6-oxoheptanoate | Indole alkaloid citrinadin | chemrxiv.org |

| α-Ketoamide Synthesis | Methyl 7-(1H-imidazol-1-yl)-6-oxoheptanoate | N-Aryl-α-ketoamides | rsc.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 6-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(9)5-3-4-6-8(10)11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBYQAYWPXHLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302070 | |

| Record name | Methyl 6-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2046-21-1 | |

| Record name | Heptanoic acid, 6-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2046-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 148317 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2046-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Methyl 6 Oxoheptanoate

Identification in Plant Extracts

The identification of Methyl 6-oxoheptanoate (B11819090) in plant-derived materials is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS). This powerful analytical method separates volatile and semi-volatile compounds in a mixture and provides detailed mass spectra that allow for structural elucidation and identification by comparing the fragmentation patterns and retention times with established libraries and standards.

Methyl 6-oxoheptanoate has been identified as a phytochemical constituent in extracts of Ocimum basilicum, commonly known as basil. academicjournals.orgscispace.com In one study, thirty-one bioactive compounds were identified in the methanolic extract of the aerial parts of O. basilicum using GC-MS analysis. academicjournals.orgresearchgate.net this compound was among the compounds detected, with a reported retention time of 6.011 minutes. researchgate.net The analysis identified compounds based on their peak area, retention time, molecular weight, and mass spectral fragmentation. academicjournals.orgscispace.com Another study also lists this compound as a component in a methanolic extract of basil leaves. ijcrt.org

Table 1: Research Findings on this compound in Ocimum basilicum

| Plant Part | Extraction Solvent | Analytical Method | Key Findings |

|---|---|---|---|

| Aerial Parts | Methanol (B129727) | GC-MS | Identified as one of 31 bioactive compounds. academicjournals.orgresearchgate.net |

Data derived from multiple research sources.

The compound has also been detected in the fruit extracts of Citrullus colocynthis, a desert vine. ajol.infoedoriumjournalofcellbiology.comedoriumjournalofcellbiology.comacademicjournals.org A comprehensive analysis of a methanolic extract of C. colocynthis fruit using GC-MS revealed the presence of thirty-three distinct bioactive phytochemicals. ajol.infoacademicjournals.orgscribd.com this compound was identified as one of these compounds. ajol.infoedoriumjournalofcellbiology.comedoriumjournalofcellbiology.comacademicjournals.org In this analysis, it was the first major peak observed in the chromatogram, appearing at a retention time of 4.929 minutes. scribd.com The identification was confirmed by its molecular formula (C8H14O3) and molecular weight of 158. scribd.com

Table 2: Research Findings on this compound in Citrullus colocynthis

| Plant Part | Extraction Solvent | Analytical Method | Key Findings |

|---|---|---|---|

| Fruit | Methanol | GC-MS | Identified as one of 33 bioactive compounds. ajol.infoacademicjournals.orgscribd.com |

Data derived from multiple research sources.

Advanced Extraction and Isolation Techniques for this compound

The process of obtaining pure this compound from a plant source involves a multi-step procedure that begins with extraction and is followed by sophisticated isolation and purification techniques.

Initial Extraction: The primary step is typically a solid-liquid extraction, where the plant material (e.g., leaves, fruit) is treated with a solvent to dissolve the target compounds. ijcrt.orgadvetresearch.com Methanol is a commonly used solvent for this purpose due to its ability to extract a wide range of polar and semi-polar compounds. academicjournals.orgijcrt.org Techniques such as cold maceration, where the plant material is soaked in the solvent for an extended period (e.g., 72 hours), are employed to create a crude extract rich in phytochemicals. ijcrt.org

Chromatographic Separation and Isolation: Following the initial extraction, the crude extract, which contains a complex mixture of compounds, must be subjected to further separation. Liquid chromatography is a fundamental technique for isolating individual components from such mixtures. researchgate.net

Column Chromatography: The crude extract can be passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or Florisil®. edoriumjournalofcellbiology.com Different compounds in the extract will travel through the column at different rates depending on their affinity for the adsorbent and the solvent system used for elution. By systematically changing the solvent polarity, fractions can be collected, each enriched with a smaller number of compounds.

Gas Chromatography (GC): For analytical confirmation and micro-scale purification, Gas Chromatography is used. researchgate.net The extract is vaporized and passed through a long column. researchgate.net Compounds are separated based on their boiling points and interactions with the column's stationary phase. When coupled with a Mass Spectrometer (MS), GC-MS serves as the definitive tool for identifying the compound based on its retention time and mass spectrum. academicjournals.orgscribd.com

Synthetic Methodologies for Methyl 6 Oxoheptanoate

Enzymatic and Biocatalytic Synthetic Routes

Biocatalysis offers an environmentally benign and highly selective approach to synthesizing complex molecules. Enzymes, operating under mild conditions, can create specific stereoisomers, a task often challenging for traditional chemistry.

A notable enzymatic pathway leads to the synthesis of (S)-2-amino-6-oxoheptanoate, a direct precursor that shares the core carbon skeleton of methyl 6-oxoheptanoate (B11819090). nih.govtdx.cattesisenred.netresearchgate.net This transformation is catalyzed by CndF, a Pyridoxal (B1214274) Phosphate (B84403) (PLP)-dependent enzyme discovered from the citrinadin biosynthetic pathway. nih.govescholarship.org PLP-dependent enzymes are versatile biocatalysts known for their ability to modify amino acids at various positions. nih.govresearchgate.net

The CndF-catalyzed reaction is a key step in a two-enzyme cascade. nih.govtdx.catescholarship.org The mechanism involves a γ-substitution reaction to form a new carbon-carbon bond. nih.govtesisenred.netwisc.edu Specifically, CndF initiates the γ-elimination of O-acetyl-L-homoserine, which generates a vinylglycine ketimine intermediate. nih.govtdx.catescholarship.org This intermediate is then subjected to a nucleophilic attack by acetoacetate. nih.govtdx.catescholarship.org The resulting Cγ-Cδ bond formation yields (S)-2-amino-6-oxoheptanoate. nih.govwisc.edu This product exists in equilibrium with its cyclic Schiff base form. nih.govtdx.catresearchgate.netescholarship.org In the native biosynthetic pathway, a second enzyme, the imine reductase CndE, stereoselectively reduces this Schiff base to produce (2S, 6S)-6-methyl pipecolate. nih.govtdx.catescholarship.org The discovery of CndF's ability to forge C-C bonds has expanded the known catalytic repertoire of PLP-dependent enzymes. nih.govwisc.edu

A key feature of many biocatalysts, including CndF, is their substrate promiscuity—the ability to accept and transform a range of non-native substrates. nih.govtesisenred.netresearchgate.net This characteristic is highly attractive from a synthetic standpoint, as it allows for the creation of diverse molecular analogs from a single biocatalyst. nih.govmdpi.com

Biochemical characterization has revealed that CndF displays considerable promiscuity towards the nucleophilic component of the reaction. nih.govtesisenred.netresearchgate.netescholarship.org While its native substrate is acetoacetate, it can effectively utilize various other β-keto carboxylates and, notably, β-keto esters. nih.govescholarship.orgwisc.edu This flexibility has been exploited to produce a panel of 6-substituted L-pipecolates by feeding different alkyl-β-keto esters to an Aspergillus strain engineered to express both CndF and CndE. nih.govresearchgate.netwisc.edu The ability of enzymes to catalyze reactions for a wide range of substrates is a crucial trait for their application in modern biocatalysis. sigmaaldrich.com

Table 1: Substrate Promiscuity of the CndF Enzyme This table summarizes the types of nucleophilic substrates accepted by the CndF enzyme in the formation of oxoheptanoate and related structures, as described in research findings.

| Substrate Class | Specific Examples Tested | Outcome | Reference |

| β-keto acids | Acetoacetate (native substrate) | Forms (S)-2-amino-6-oxoheptanoate | nih.govtdx.catescholarship.org |

| β-keto ethyl esters | Various alkyl-β-keto esters | Successful C-C bond formation to generate enamine-containing pipecolates | nih.govwisc.edu |

| Cyclic β-ketones | Not specified | Tested in assays to probe substrate scope | nih.gov |

Chemo-Synthetic Pathways to Methyl 6-Oxoheptanoate

Chemo-synthetic methods provide alternative and often more direct routes to esters like this compound, complementing biocatalytic approaches. Among the most advanced of these are photoredox-catalyzed reactions.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide variety of chemical transformations under mild conditions. acs.orgresearchgate.net This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. acs.org These catalysts can be either dissolved in the reaction medium (homogeneous) or exist in a different phase, typically as a solid (heterogeneous).

Homogeneous photoredox catalysis often employs transition-metal complexes (e.g., iridium or ruthenium) or organic dyes. researchgate.net These systems are highly efficient due to their uniform dispersion in the reaction solution. rsc.org

Heterogeneous photoredox catalysis frequently utilizes semiconductor materials, such as carbon nitrides or titanium dioxide. researchgate.net A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture and potential for recyclability, which is beneficial for industrial applications. rsc.org

While photoredox catalysis is a versatile strategy for constructing C-C and C-X bonds and has been applied to the synthesis of related keto esters like benzyl (B1604629) 6-oxooctanoate, specific reports detailing a homogeneous or heterogeneous photoredox-catalyzed synthesis directly to this compound are not prominent in the scientific literature. acs.org The compound has been used as a substrate in studies investigating photoredox-catalyzed hydroxymethylation of ketones, but its preparation for these studies relied on established, non-photocatalytic methods. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Methyl 6 Oxoheptanoate

Catalytic Oxidation Reactions

The oxidation of methyl 6-oxoheptanoate (B11819090), particularly using aerobic pathways, has been a subject of study for the synthesis of valuable dicarboxylic acids.

Heteropolyacids (HPAs), specifically those containing vanadium, have been identified as effective catalysts for the aerobic oxidation of aldehydes and ketones. academie-sciences.frresearchgate.net The oxidation of methyl 6-oxohexanoate (B1234620), a close structural analog, using a vanadium-containing heteropolyacid catalyst (HPA-2) and molecular oxygen (O₂) has been investigated. academie-sciences.fr This reaction primarily yields dimethyl adipate, with smaller quantities of dimethyl glutarate and dimethyl succinate (B1194679) also being formed as byproducts. academie-sciences.fracademie-sciences.fr The formation of these shorter-chain dicarboxylic esters suggests that the initial oxidation is followed by subsequent degradation reactions. academie-sciences.fr

The efficiency of these oxidation reactions can be enhanced by the use of co-catalysts. Studies on the related substrate, 6-oxohexanoic acid, have shown that adding certain metal complexes can significantly improve product yields. academie-sciences.fr For instance, the combination of HPA-2 with Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) was found to be particularly effective, increasing the yield of the corresponding dicarboxylic acid and reducing the reaction time. academie-sciences.frresearchgate.net This suggests a synergistic effect where the co-catalyst aids in the regeneration of the active form of the HPA catalyst. academie-sciences.fr

| Co-catalyst | Reaction Time (h) | Conversion (%) | Dimethyl Adipate Yield (%) |

|---|---|---|---|

| None | 16 | 99 | 50 |

| Co(acac)₃ | 16 | 99 | 54 |

| Fe(acac)₃ | 16 | 98 | 52 |

| Ni(acac)₂ | 8 | 98 | 60 |

The oxidation of methyl 6-oxoheptanoate and related compounds involves complex reaction pathways. The primary product, dimethyl adipate, results from the oxidation of the terminal keto (or aldehyde tautomer) group. academie-sciences.fr However, the presence of byproducts like dimethyl glutarate and dimethyl succinate indicates that the carbon chain is susceptible to degradation under these oxidative conditions. academie-sciences.fracademie-sciences.fr

Functional Group Interconversions of this compound

The dual functionality of this compound allows for a wide array of functional group interconversions, transforming it into various useful synthetic intermediates.

Reduction to Hydroxy-Ester: The ketone group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, yielding methyl 6-hydroxyheptanoate. smolecule.com

Hydrolysis to Keto-Acid: The methyl ester group can be hydrolyzed under acidic or basic conditions to give 6-oxohexanoic acid. vulcanchem.com This transformation is a common step in syntheses where a free carboxylic acid is required.

Conversion to Lactam Tetrazoles: this compound has been used as a precursor in multi-component reactions. For example, it can undergo a Ugi-azide reaction, which, after subsequent hydrolysis and activation with thionyl chloride, leads to the formation of ε-lactam tetrazole scaffolds. researchgate.net

Baeyer-Villiger Oxidation: While often used to synthesize this compound from cyclic ketones like 2-methylcyclohexanone, the Baeyer-Villiger oxidation mechanism illustrates a key transformation of ketones into esters via peracid treatment. numberanalytics.com

Conversion from Acid Chloride: The keto-ester can be formed from methyl 6-chloro-6-oxohexanoate (methyl adipoyl chloride) via reaction with organometallic reagents, demonstrating the interconversion from an acid chloride to a ketone. consensus.appontosight.ai

Electrophilic and Nucleophilic Reactions of the Keto-Ester Functionality

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons and the nucleophilicity of the enolate that can be formed alpha to the ketone.

Nucleophilic Addition to the Ketone: The ketone carbonyl is an electrophilic center susceptible to attack by nucleophiles. vulcanchem.com This includes reactions with hydride reagents for reduction and with organometallic reagents like Grignard reagents for carbon-carbon bond formation. vulcanchem.com

Nucleophilic Acyl Substitution at the Ester: The ester carbonyl can undergo nucleophilic acyl substitution. This class of reactions includes hydrolysis to the carboxylic acid and transesterification with other alcohols.

Enolate Formation and Nucleophilic Reactions: The protons on the carbon atom adjacent to the ketone (C-5) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles. While our subject is a δ-keto ester, the principles of enolate chemistry are fundamental. For instance, in related keto-esters, the enolate can participate in Michael addition reactions, acting as a nucleophile that attacks α,β-unsaturated carbonyl compounds. smolecule.com This enolate intermediate is key to forming new carbon-carbon bonds at the C-5 position.

Derivatives of Methyl 6 Oxoheptanoate: Synthesis and Advanced Reactions

Synthesis of Substituted Methyl 6-Oxoheptanoate (B11819090) Derivatives

The synthesis of substituted derivatives of Methyl 6-oxoheptanoate allows for the introduction of diverse functional groups, leading to a broad range of chemical structures with potential applications in various fields of chemical synthesis. Methodologies for creating these derivatives often involve sophisticated catalytic systems to control reactivity and selectivity.

Allylation Reactions Leading to Substituted Methyl Oxoheptanoates (e.g., Methyl (E)-2-benzylidene-7-cyclohexyl-6-oxoheptanoate)

A notable method for the synthesis of substituted methyl oxoheptanoates is through allylation reactions. Specifically, the high-yield synthesis of Methyl (E)-2-benzylidene-7-cyclohexyl-6-oxoheptanoate has been achieved via a dehydrative cross-coupling reaction. nih.govrsc.org This reaction involves the coupling of 1-(cyclohexylmethyl)cyclopropan-1-ol with a Morita–Baylis–Hillman (MBH) alcohol. nih.govrsc.org The selection of 1-(cyclohexylmethyl)cyclopropan-1-ol as a starting material is crucial for the successful synthesis of this particular derivative. nih.govrsc.org This transformation is a powerful tool for constructing complex acyclic structures from readily available starting materials.

The reaction proceeds with high stereoselectivity, predominantly forming the (E)-isomer of the double bond, as confirmed by X-ray analysis of analogous products. nih.govrsc.org The generality of this method has been demonstrated with a variety of cyclopropanols and MBH alcohols, indicating its potential for creating a diverse library of substituted methyl oxoheptanoates. nih.gov

Role of Specific Catalytic Systems in Derivative Synthesis (e.g., Uracil-Cu(I) Catalysis)

The success of the aforementioned allylation reaction is critically dependent on the use of a specific catalytic system, namely a Uracil-Cu(I) catalyst. nih.govrsc.org This system exhibits remarkable efficacy in promoting the dehydrative cross-coupling of cyclopropanols with MBH alcohols under relatively mild, water-tolerant conditions. nih.gov

The optimized catalytic system typically consists of Cu(MeCN)₄PF₆ as the copper(I) source and uracil (B121893) as the ligand. nih.gov The reaction is generally carried out in a solvent such as dimethylformamide (DMF) at an elevated temperature, often around 60 °C. nih.gov The presence of water and a secondary amine like dimethylamine (B145610) (Me₂NH) has also been shown to be beneficial for the reaction. nih.gov The uracil ligand is thought to play a key role in the catalytic cycle, potentially through its interaction with the copper center, which has a known affinity for nucleic acid bases. rsc.org Other nitrogen-containing ligands have been tested, but many, like 1,10-phenanthroline (B135089) and 2,2'-bipyridine, were found to be detrimental to the reaction yield. nih.gov

Table 1: Optimized Reaction Conditions for Uracil-Cu(I) Catalyzed Synthesis

| Parameter | Condition |

| Catalyst | Cu(MeCN)₄PF₆ |

| Ligand | Uracil |

| Solvent | DMF |

| Temperature | 60 °C |

| Additives | H₂O, Me₂NH |

Synthesis of Aromatic and Fluoro-Substituted Methyl Oxoheptanoate Analogs (e.g., Methyl 6-(4-fluorophenyl)-6-oxohexanoate)

The synthesis of aromatic and fluoro-substituted analogs of methyl oxoheptanoate expands the structural diversity of this class of compounds. For instance, the synthesis of 6-aryl-4-oxohexanoic acids, which are precursors to the corresponding methyl esters, can be achieved through the condensation of an appropriate aromatic aldehyde with levulinic acid. researchgate.net This reaction is typically catalyzed by piperidine (B6355638) and acetic acid in a solvent like benzene, with azeotropic removal of water to drive the reaction to completion. researchgate.net

To synthesize a compound such as Methyl 6-(4-fluorophenyl)-6-oxohexanoate, one would start with 4-fluorobenzaldehyde. The initial condensation product, (E)-6-(4-fluorophenyl)-4-oxohex-5-enoic acid, can then be reduced to the corresponding saturated hexanoic acid. researchgate.net Subsequent esterification of the carboxylic acid with methanol (B129727) would yield the final product, Methyl 6-(4-fluorophenyl)-6-oxohexanoate. This synthetic route provides a versatile approach to a variety of aromatic and heteroaromatic analogs.

Reactions of this compound Derivatives

Derivatives of this compound can undergo a variety of chemical transformations, including cyclization and stereoselective reactions, to generate more complex molecular architectures.

Intramolecular and Intermolecular Cyclization Reactions

While specific examples of cyclization reactions starting directly from simple this compound derivatives are not extensively documented in the provided context, analogous intramolecular cyclizations are a powerful tool in organic synthesis. For example, 6-exo free radical cyclization of acyclic carbohydrate derivatives is an effective method for the asymmetric synthesis of polyhydroxylated cyclohexane (B81311) compounds. scispace.com This methodology could conceptually be applied to suitably functionalized derivatives of this compound to construct cyclic systems. The success and stereoselectivity of such cyclizations are highly dependent on the structure of the precursor. scispace.com

Stereoselective Transformations of Derivatives

The development of stereoselective transformations is crucial for the synthesis of enantiomerically pure compounds. In a closely related system, a practical four-step synthesis of an α,δ-dioxoester with high enantiomeric excess has been developed. mdpi.com A key step in this sequence is a regio- and stereoselective Michael addition of a chiral ketimine to an electrophilic acceptor. mdpi.com This transformation allows for the creation of a quaternary stereocenter with high enantiomeric excess (95% ee). mdpi.com Such methodologies highlight the potential for performing stereoselective transformations on derivatives of this compound to control the formation of chiral centers.

Synthesis of Related Oxoesters (e.g., Methyl 6-oxohexanoate) and Structural Comparisons

The synthesis of oxoesters, such as methyl 6-oxohexanoate (B1234620), is a significant area of research in organic chemistry, with various methods developed to achieve these versatile intermediates. These compounds are structurally characterized by the presence of both an ester and a ketone or aldehyde functional group. The following sections detail several key synthetic routes to methyl 6-oxohexanoate and related structures.

Ozonolytic Cleavage of Cycloalkenes to Form Terminally Differentiated Products

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, and it can be effectively applied to cycloalkenes to produce linear molecules with functional groups at each terminus. The ozonolytic cleavage of cyclohexene (B86901) is a classic route to produce derivatives of adipic acid, including methyl 6-oxohexanoate. vander-lingen.nl

The reaction proceeds by treating cyclohexene with ozone, which cleaves the double bond to form a primary ozonide (molozonide). vander-lingen.nlacs.org This intermediate is unstable and rearranges to a Criegee intermediate. In the presence of methanol, the reaction can be controlled to yield terminally differentiated products. orgsyn.org Specifically, the ozonolysis of cyclohexene in a solution of dichloromethane (B109758) and methanol, followed by treatment with p-toluenesulfonic acid and subsequent neutralization, can produce methyl 6-oxohexanoate. orgsyn.org A final distillation of the crude product yields the purified methyl 6-oxohexanoate with a boiling point of 83–86°C at 1.5 mm Hg. orgsyn.org This method has been shown to be general for a series of cycloalkenes, with yields ranging from moderate to excellent for higher homologues. orgsyn.org

A study on the ozonolysis of cyclohexene in methanol demonstrated the formation of methyl 6-oxohexanoate in yields of 65–72%. orgsyn.org

Table 1: Ozonolysis of Cyclohexene to Methyl 6-oxohexanoate

| Reactant | Reagents | Product | Yield (%) | Reference |

|---|

Conversion of ε-Caprolactone Derivatives

ε-Caprolactone and its derivatives serve as valuable starting materials for the synthesis of various linear aliphatic compounds. Methyl 6-oxohexanoate can be prepared from ε-caprolactone through a two-step process involving methanolysis followed by oxidation. orgsyn.org

The first step is the ring-opening of ε-caprolactone with methanol to form methyl 6-hydroxyhexanoate (B1236181). This reaction is typically catalyzed by an acid or a base. The subsequent step involves the oxidation of the primary alcohol group of methyl 6-hydroxyhexanoate to an aldehyde, yielding the target compound, methyl 6-oxohexanoate.

This synthetic strategy provides a straightforward route from a readily available cyclic ester to a linear oxoester.

Preparation from Adipic Acid Derivatives

Adipic acid, a dicarboxylic acid, is another common precursor for the synthesis of methyl 6-oxohexanoate. tandfonline.com One established method involves the conversion of the half-ester of adipic acid into its corresponding acid chloride. orgsyn.org

The synthesis begins with the mono-esterification of adipic acid to produce monomethyl adipate. This half-ester is then treated with a chlorinating agent, such as thionyl chloride, to convert the remaining carboxylic acid group into an acid chloride, forming methyl 6-chloro-6-oxohexanoate. This acid chloride can then be selectively reduced to the aldehyde to afford methyl 6-oxohexanoate.

Catalytic Oxidation of Related Oxocarboxylic Acids

The direct catalytic oxidation of 6-oxohexanoic acid presents another viable pathway to its corresponding methyl ester. researchgate.net This process typically involves the esterification of the carboxylic acid group. While direct oxidation of the aldehyde in 6-oxohexanoic acid to a carboxylic acid is a competing reaction, specific catalytic systems can favor the desired transformation. researchgate.net For instance, heteropolyacids have been shown to catalyze the oxidation of aldehydes to carboxylic acids in the presence of dioxygen. researchgate.net

The synthesis of adipic acid, a related C6 building block, can be achieved through the oxidation of 1,6-hexanediol. rsc.org This process often proceeds through 6-hydroxyhexanoic acid and 6-oxohexanoic acid as intermediates. unibo.itnih.gov

Chemoselective Partial Reduction of Amides to Aldehydes in the Presence of Esters (e.g., Methyl 6-(methoxy(methyl)amino)-6-oxohexanoate)

The chemoselective reduction of an amide in the presence of a more reactive functional group, such as an ester, is a challenging but valuable transformation in organic synthesis. rsc.org The use of Weinreb amides, such as methyl 6-(methoxy(methyl)amino)-6-oxohexanoate, allows for the controlled partial reduction to the corresponding aldehyde without affecting the ester moiety. nih.gov

Diisobutylaluminium hydride (DIBAL-H) is a common reducing agent for this transformation. nih.gov Studies have shown that the partial reduction of various tertiary amides, including Weinreb amides, to aldehydes can be achieved with high chemoselectivity in the presence of esters. rsc.orgnih.gov The reaction is typically carried out at low temperatures, such as -78°C, to prevent over-reduction to the alcohol. nih.gov

This method offers a reliable approach for synthesizing aldehydes from amides while preserving other reducible functional groups within the molecule. rsc.org The reduction of both aromatic and aliphatic Weinreb amides proceeds smoothly to give the corresponding aldehydes in quantitative yields with good chemoselectivity. nih.gov

Table 2: Chemoselective Reduction of Tertiary Amides to Aldehydes with DIBAL-H

| Substrate Type | Solvent | Product | Chemoselectivity | Reference |

|---|---|---|---|---|

| N,N-dimethyl amides | THF | Aldehyde | Excellent to quantitative | nih.gov |

| Weinreb amides | THF | Aldehyde | Quantitative with good chemoselectivity | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Methyl 6-oxohexanoate |

| ε-Caprolactone |

| Adipic acid |

| 6-Oxohexanoic acid |

| Methyl 6-(methoxy(methyl)amino)-6-oxohexanoate |

| Cyclohexene |

| p-Toluenesulfonic acid |

| Monomethyl adipate |

| Methyl 6-chloro-6-oxohexanoate |

| Thionyl chloride |

| Methyl 6-hydroxyhexanoate |

| 1,6-Hexanediol |

Biochemical Roles and Enzymatic Transformations of Methyl 6 Oxoheptanoate

Involvement in Biosynthetic Pathways

Methyl 6-oxoheptanoate (B11819090) and its derivatives are key intermediates in the biosynthesis of certain nonproteinogenic amino acids, which are amino acids not naturally encoded in the genetic code of an organism. These unique amino acids are often incorporated into secondary metabolites with diverse biological activities.

A notable example of Methyl 6-oxoheptanoate's role in biosynthesis is its involvement in the formation of 6-substituted L-pipecolic acid derivatives within the citrinadin pathway. The citrinadins are a class of fungal natural products with complex chemical structures. The biosynthesis of these molecules involves a two-step enzymatic process to create a substituted pipecolate ring structure.

The key enzyme in this process, CndF, is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the formation of (S)-2-amino-6-oxoheptanoate. This reaction involves a Cγ-Cδ bond formation between O-acetyl-L-homoserine and acetoacetate. The resulting (S)-2-amino-6-oxoheptanoate is a direct precursor to the 6-methyl pipecolate structure. A second enzyme, a stereoselective imine reductase called CndE, then reduces the cyclic Schiff base of (S)-2-amino-6-oxoheptanoate to yield (2S, 6S)-6-methyl pipecolate google.com. This enzymatic strategy highlights nature's efficiency in constructing complex cyclic amino acids from linear precursors.

In aqueous solutions and particularly within the active sites of enzymes, molecules containing both an amine and a carbonyl group, such as (S)-2-amino-6-oxoheptanoate, can exist in equilibrium with their cyclic Schiff base (or imine) form. This intramolecular cyclization is a reversible reaction that is often a crucial step in the catalytic mechanism of enzymes that act on such substrates.

In the citrinadin pathway, the product of the CndF-catalyzed reaction, (S)-2-amino-6-oxoheptanoate, is in equilibrium with its cyclic Schiff base. google.com This cyclic imine is the actual substrate for the subsequent reduction step catalyzed by the imine reductase CndE. The stereoselective reduction of this cyclic Schiff base is what establishes the final stereochemistry of the resulting 6-substituted L-pipecolate. The ability of this intermediate to exist in both linear and cyclic forms is a key feature of its reactivity and its role in the biosynthetic pathway.

Metabolite in Microbial Degradation Pathways

Microorganisms have evolved diverse metabolic pathways to utilize a wide array of organic compounds as sources of carbon and energy. Terpenes, a large and diverse class of organic compounds produced by plants, are a significant source of carbon in many ecosystems. This compound and its derivatives have been identified as intermediates in the microbial degradation of certain terpenes.

The bacterium Rhodococcus erythropolis DCL14 is capable of utilizing various stereoisomers of carveol (B46549) and dihydrocarveol (B1210190), which are monoterpenoid alcohols, as its sole source of carbon and energy. The degradation pathway of these compounds involves a series of enzymatic oxidation and hydrolysis steps.

Product accumulation studies with R. erythropolis DCL14 have identified (3R)-3-isopropenyl-6-oxoheptanoate as a key intermediate in the degradation of (4R)-carveol. nih.govnih.gov This intermediate is formed from the oxidation of (3R)-6-hydroxy-3-isopropenylheptanoate, a reaction catalyzed by an NAD+-dependent 6-hydroxy-3-isopropenylheptanoate (B1227537) dehydrogenase. nih.govnih.gov The formation of 3-isopropenyl-6-oxoheptanoate (B1230680) is a critical step that connects the metabolism of carveol and dihydrocarveol to other terpene degradation pathways.

The formation of 3-isopropenyl-6-oxoheptanoate in the carveol and dihydrocarveol degradation pathway is significant because it links the metabolism of these compounds to the broader network of terpene degradation in Rhodococcus erythropolis DCL14. Specifically, 3-isopropenyl-6-oxoheptanoate is also an intermediate in the degradation of limonene (B3431351), another common monoterpene. nih.govresearchgate.netnih.gov

In the limonene degradation pathway, 3-isopropenyl-6-oxoheptanoate is formed through the spontaneous rearrangement of 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone. researchgate.netnih.gov The convergence of the carveol, dihydrocarveol, and limonene degradation pathways at the intermediate 3-isopropenyl-6-oxoheptanoate demonstrates a metabolic strategy of funneling various substrates into a common downstream pathway, which is likely the β-oxidation pathway for further energy extraction. researchgate.netnih.gov

Applications in Enzyme-Catalyzed Reactions Research

The chemical structure of this compound, a keto-ester, makes it a potential substrate for a variety of enzymes, particularly oxidoreductases such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). These enzymes are of great interest in biocatalysis for the synthesis of chiral alcohols, which are valuable building blocks for pharmaceuticals and fine chemicals.

While specific studies focusing exclusively on this compound are not extensively documented, research on structurally similar keto-esters provides strong evidence for its potential applications in enzyme-catalyzed reactions. For instance, ketoreductases have been successfully used for the stereoselective reduction of compounds like methyl 8-chloro-6-oxooctanoate to produce the corresponding chiral hydroxy ester, a key intermediate in the synthesis of α-lipoic acid. nih.gov Similarly, the enzymatic reduction of other 6-substituted dioxohexanoates has been demonstrated to yield chiral hydroxy-oxo products with high enantiomeric excess.

Based on these analogous reactions, this compound is a promising substrate for biocatalytic research aimed at the green synthesis of methyl 6-hydroxyheptanoate. The use of ketoreductases or alcohol dehydrogenases could allow for the production of either the (R)- or (S)-enantiomer of the corresponding alcohol with high selectivity, depending on the enzyme chosen. Such enzyme-catalyzed reductions are often performed under mild reaction conditions and represent a more sustainable alternative to traditional chemical methods. Further research in this area could involve screening enzyme libraries to identify catalysts with high activity and selectivity towards this compound and optimizing reaction conditions for efficient production of the desired chiral alcohol.

Analytical and Spectroscopic Characterization Methodologies in Research on Methyl 6 Oxoheptanoate

Chromatographic Techniques

Chromatography is fundamental to separating Methyl 6-oxoheptanoate (B11819090) from other components in a sample, which is a prerequisite for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for analyzing volatile and semi-volatile compounds like Methyl 6-oxoheptanoate. In this method, the compound is first vaporized and separated from other components in a mixture as it passes through a long, thin capillary column within the gas chromatograph. The time it takes for the compound to travel through the column, known as the retention time (RT), is a characteristic property under specific experimental conditions.

Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact, causing it to fragment into smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint.

This technique has been successfully used to identify this compound in various natural product extracts. For instance, in a study of the methanolic fruit extract of Citrullus colocynthis, GC-MS analysis identified this compound as a key bioactive compound. researchgate.netresearchgate.net Similarly, another study identified it in an extract of Artemisia annua with a retention time of 5.376 minutes. researchgate.net The identification is confirmed by matching the experimental mass spectrum with reference spectra in extensive databases. researchgate.netresearchgate.net

Table 1: Example of GC-MS Data for the Identification of this compound Data derived from the analysis of a plant extract.

| Parameter | Value | Reference |

| Retention Time (RT) | 5.290 min | cabidigitallibrary.org |

| Molecular Formula | C₈H₁₄O₃ | researchgate.net |

| Molecular Weight | 158.09 g/mol | researchgate.netcabidigitallibrary.org |

While this compound itself is an achiral molecule, the analysis of stereoisomers (enantiomers and diastereomers) is critical for related chiral ketone and ester compounds, particularly in pharmaceutical and biological research. phenomenex.com Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers. csfarmacie.cz

This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. phenomenex.commdpi.com The separation occurs because the two enantiomers of a chiral compound interact differently with the CSP, forming temporary diastereomeric complexes with different stabilities. nih.gov This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation. csfarmacie.cz

Common CSPs used for separating chiral ketones and esters include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and proteins. csfarmacie.cznih.govresearchgate.net The choice of CSP, along with the optimization of the mobile phase (the solvent that carries the sample through the column), is crucial for achieving effective separation. shimadzu.com This technique is indispensable for determining the enantiomeric purity of chiral compounds related to this compound.

Table 2: Typical Conditions for Chiral HPLC Separation of Keto Esters Illustrative parameters for the enantioseparation of chiral compounds.

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak® AD-H) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis or Polarimeter |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Spectroscopic Techniques

Spectroscopy involves the interaction of electromagnetic radiation with the molecule, providing detailed information about its structure and functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample of this compound, its covalent bonds absorb energy at specific frequencies, causing them to vibrate (stretch or bend). An FTIR spectrum is a plot of this absorption versus frequency (expressed as wavenumbers, cm⁻¹).

This compound has two carbonyl (C=O) groups—one from the ketone and one from the ester—which are the most prominent features in its IR spectrum. The stretching vibration of a saturated aliphatic ketone C=O bond typically appears as a strong, sharp band around 1715 cm⁻¹. vscht.czpressbooks.pub The C=O stretch of the saturated ester group appears at a slightly higher frequency, generally in the range of 1735-1750 cm⁻¹. libretexts.org Additionally, the ester functional group exhibits characteristic C-O stretching bands between 1000 and 1300 cm⁻¹. libretexts.org The presence of these distinct absorption bands provides clear evidence for the keto-ester structure of the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1720 - 1700 | Strong, Sharp |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong, Sharp |

| Ester (C-O) | Stretch | 1300 - 1000 | Strong |

| Alkyl (C-H) | Stretch | 3000 - 2850 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. scienceopen.com It is based on the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring protons. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons of the ester group, the methyl protons adjacent to the ketone, and the different methylene (B1212753) (CH₂) groups along the carbon chain. chemicalbook.com The chemical shift (δ) of each signal indicates its electronic environment, the integration (area under the peak) reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of adjacent protons.

¹³C NMR Spectroscopy: This technique provides a signal for each unique carbon atom in the molecule. The spectrum for this compound would show distinct peaks for the two carbonyl carbons (ketone and ester), the methoxy (B1213986) carbon of the ester, the methyl carbon next to the ketone, and the four methylene carbons in the chain, confirming the carbon skeleton of the molecule.

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOCH₃ | ~3.67 | Singlet (s) | 3H |

| -CH₂-COOCH₃ (C2) | ~2.32 | Triplet (t) | 2H |

| -COCH₃ (C7) | ~2.13 | Singlet (s) | 3H |

| -CH₂-CO- (C5) | ~2.44 | Triplet (t) | 2H |

| -CH₂-CH₂-CH₂- (C3, C4) | ~1.55 - 1.67 | Multiplet (m) | 4H |

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) |

| Ketone C=O (C6) | ~209.0 |

| Ester C=O (C1) | ~173.9 |

| -OCH₃ | ~51.5 |

| -CH₂-CO- (C5) | ~42.9 |

| -CH₂-COOCH₃ (C2) | ~33.8 |

| -COCH₃ (C7) | ~29.9 |

| -CH₂- (C4) | ~24.4 |

| -CH₂- (C3) | ~23.3 |

X-Ray Crystallography for Solid-State Structure Determination of Derivatives

Since this compound is a liquid at room temperature, X-ray crystallography cannot be performed on the compound itself. However, the technique is invaluable for determining the solid-state structure of its crystalline derivatives. researchgate.netnih.gov To do this, the liquid compound is first reacted to form a stable, solid derivative that can be grown into a high-quality single crystal. wikipedia.org

This single crystal is then placed in a beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are measured. researchgate.net Complex computational methods are then used to translate this diffraction pattern into a three-dimensional electron density map of the molecule, from which the exact positions of all atoms can be determined. rsc.org This methodology has been used to elucidate the structures of numerous complex ester and ketone-containing molecules, providing unambiguous proof of their structure and stereochemistry. rsc.orgnih.govnih.gov

Applications of Methyl 6 Oxoheptanoate in Advanced Organic Synthesis and Biocatalysis

Building Block in Complex Molecule Synthesis

The presence of two distinct functional groups on a flexible seven-carbon chain makes Methyl 6-oxoheptanoate (B11819090) an ideal starting material for the synthesis of a wide array of complex organic molecules. Chemists can exploit the differential reactivity of the ketone and ester moieties to perform sequential chemical transformations, building intricate structures step-by-step.

Methyl 6-oxoheptanoate serves as a key intermediate in multi-step synthetic pathways. The ketone can undergo a variety of reactions, such as nucleophilic additions, reductions to an alcohol, or reductive aminations, while the ester group can be hydrolyzed, reduced, or undergo transesterification. This dual reactivity allows for its incorporation into larger molecules. For instance, it is a known building block in the synthesis of peptidomimetics and heterocyclic structures like δ- and ε-lactam tetrazoles aablocks.com. The linear carbon chain can be shaped into cyclic systems, demonstrating its role as a flexible precursor.

The table below summarizes the primary reactive sites of this compound and the types of transformations they can undergo.

| Functional Group | Position | Potential Transformations |

| Ketone (oxo) | C6 | Reduction, Grignard reaction, Wittig reaction, Reductive amination |

| Ester (methyl) | C1 | Hydrolysis, Reduction to alcohol, Transesterification, Amidation |

The structure of this compound is particularly well-suited for the construction of novel carbon skeletons, especially cyclic and heterocyclic systems. The seven-carbon chain provides the necessary length for intramolecular cyclization reactions. For example, by transforming the ketone at the C6 position into a nitrogen-containing group (e.g., an amine or an azide) and subsequently inducing an intramolecular reaction with the ester at the C1 position, it is possible to form seven-membered rings, which are common in many biologically active molecules aablocks.com.

One illustrative pathway involves the reductive amination of the ketone followed by intramolecular amidation to form a lactam, a core structure in many pharmaceuticals. This strategic use of its bifunctional nature allows chemists to convert a simple, linear molecule into a more complex, cyclic scaffold, which can then be further elaborated.

Precursor for Bioactive Compounds and Pharmaceutical Intermediates

This compound is not only a synthetic tool but is also found in nature. It has been identified as a phytochemical constituent in the methanolic extracts of medicinal plants such as Citrullus colocynthis and Artemisia annua researchgate.netresearchgate.net. The presence of this compound in plants known for their therapeutic properties suggests its potential role as a bioactive molecule or as a precursor to other biologically active natural products.

In the realm of synthetic chemistry, its application as a precursor for peptidomimetics and lactam-based structures is of significant pharmaceutical relevance aablocks.com. Lactams are key components of beta-lactam antibiotics, and peptidomimetics are designed to mimic natural peptides, often with improved stability and therapeutic properties. The ability to use this compound to construct these valuable scaffolds underscores its importance as a key intermediate in medicinal chemistry. While its isomer, methyl 7-oxoheptanoate, has been utilized as a key intermediate in the synthesis of prostanoids (synthetic prostaglandin (B15479496) analogues), the utility of the C7 keto-ester framework is well-established for creating complex bioactive molecules researchgate.nettandfonline.com.

Green Chemistry Approaches in this compound Synthesis and Transformations

In line with the growing demand for sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis and use of important chemical intermediates like this compound. These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and biocatalysts.

Conventional methods for synthesizing this compound include the ozonolysis of cyclohexene (B86901) or the esterification of 6-oxoheptanoic acid chemicalbook.comorgsyn.org. Ozonolysis, while effective, uses ozone, a toxic gas, and can generate potentially explosive peroxide intermediates orgsyn.org. Traditional esterification often relies on strong mineral acids as catalysts, which require neutralization and can lead to waste generation chemicalbook.com.

Green alternatives focus on milder and more efficient catalytic systems. For the synthesis of the parent acid, biocatalytic routes such as the Baeyer-Villiger oxidation of cyclohexanone (B45756) using engineered monooxygenases present a potential pathway that operates under ambient conditions. For the esterification step, replacing strong acids with solid acid catalysts or using greener methylating agents like dimethyl carbonate (DMC) can significantly improve the environmental profile of the process nih.gov.

Furthermore, biocatalysis offers a powerful green tool for the transformation of this compound itself. For example, the selective reduction of the ketone to a secondary alcohol can be achieved with high enantioselectivity using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). These enzymatic reactions occur in water under mild conditions and avoid the use of metal hydride reducing agents.

The table below outlines a comparison between conventional and potential green chemistry approaches for the synthesis and transformation of this compound.

| Process | Conventional Method | Potential Green Alternative | Key Advantages of Green Approach |

| Synthesis | Ozonolysis of cyclohexene; Acid-catalyzed esterification chemicalbook.comorgsyn.org. | Biocatalytic oxidation of cyclohexanone; Use of solid acid catalysts or green methylating agents (DMC) nih.gov. | Avoids hazardous reagents, reduces waste, milder reaction conditions. |

| Transformation | Metal hydride reduction of the ketone (e.g., NaBH₄). | Enzymatic reduction using ketoreductases (KREDs). | High selectivity, aqueous media, mild conditions, no metallic waste. |

Computational and Theoretical Investigations of Methyl 6 Oxoheptanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of molecules.

While no specific DFT studies on the reaction mechanisms of methyl 6-oxoheptanoate (B11819090) have been found, this methodology could be applied to investigate various reactions involving this molecule. For instance, DFT could be used to model the transition states and reaction pathways of nucleophilic addition to its carbonyl groups or reactions at the alpha-carbon. Such studies would typically involve optimizing the geometries of reactants, products, and transition states to calculate activation energies and reaction enthalpies. This information is crucial for understanding reaction kinetics and predicting the feasibility of different chemical transformations. For other keto esters, DFT has been used to analyze their susceptibility to reactions with biological nucleophiles by examining their electrophilicity and the local electrophilic sites within the molecule nih.gov.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can provide detailed information about the conformational landscape of a molecule over time.

For methyl 6-oxoheptanoate, MD simulations could be employed to explore its conformational flexibility. The presence of multiple rotatable bonds suggests that the molecule can adopt various conformations in solution guidechem.com. A conformational analysis would identify the most stable (lowest energy) conformations and the energy barriers between them. This understanding is important as the conformation of a molecule can significantly influence its reactivity and biological activity. Studies on other classes of molecules, such as β-keto esters, have utilized molecular dynamics to understand their interactions with proteins nih.govresearchgate.net.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling uses computational methods to forecast the chemical behavior of molecules. This can include predicting sites of reactivity, the outcome of reactions, and various physicochemical properties.

For this compound, predictive models could be developed to understand its reactivity towards different reagents. For example, by calculating and analyzing frontier molecular orbitals (HOMO and LUMO), one could predict the most likely sites for nucleophilic and electrophilic attack. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict certain biological activities or physical properties based on its molecular structure. While some basic physicochemical properties have been computationally predicted for this compound, such as its molecular weight and topological polar surface area, detailed predictive models on its reactivity and selectivity are not available guidechem.com.

Future Research Directions and Emerging Methodologies for Methyl 6 Oxoheptanoate

Development of Novel and Sustainable Synthetic Routes

Future research into the synthesis of methyl 6-oxoheptanoate (B11819090) is increasingly focused on the principles of green chemistry, emphasizing the use of renewable feedstocks and the development of more environmentally benign reaction pathways.

One promising avenue is the utilization of biomass-derived building blocks for the synthesis of natural products and other valuable chemicals. This approach aligns with the growing demand for sustainable chemical manufacturing by reducing reliance on petrochemical sources. Research in this area explores the conversion of carbohydrates, lignin, and other renewable materials into versatile chemical intermediates that can then be used to construct more complex molecules like methyl 6-oxoheptanoate.

A specific example of a sustainable synthetic method is the ozonolytic cleavage of cycloalkenes, such as cyclohexene (B86901), in the presence of methanol (B129727). This reaction breaks the carbon-carbon double bond of the cyclic starting material to form a linear chain with an aldehyde and a methoxy (B1213986) hydroperoxide group at its ends. Subsequent manipulation of these functional groups can yield this compound. This method is advantageous as it often proceeds under mild conditions.

Further research is needed to optimize these routes, improve yields, and explore the use of environmentally friendly catalysts and solvents. The development of one-pot procedures that minimize waste and energy consumption is also a key area of investigation.

Exploration of New Biocatalytic Systems and Enzyme Engineering

The selective transformation of the ketone and ester functionalities of this compound presents a significant opportunity for the application of biocatalysis and enzyme engineering. Future research is geared towards the discovery and optimization of enzymes for the stereoselective synthesis of valuable chiral molecules derived from this ketoester.

A primary focus is the asymmetric reduction of the ketone group to produce chiral hydroxy esters. These products are valuable building blocks for the synthesis of pharmaceuticals and other biologically active compounds. Engineered ketoreductases (KREDs) and whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), have shown great promise in this area. Through techniques like directed evolution and structure-guided mutagenesis, researchers are improving the activity, stability, and stereoselectivity of these enzymes. For instance, modifying the active site of a carbonyl reductase can lead to variants with significantly higher specific activity and enantioselectivity for the synthesis of chiral γ- and δ-lactones from their corresponding keto acid precursors. rsc.org

Key challenges in this field include overcoming substrate and product inhibition, enhancing enzyme stability in industrial process conditions, and developing efficient cofactor regeneration systems for oxidoreductases. Immobilization of enzymes on solid supports is one strategy being explored to improve their reusability and stability. Furthermore, the discovery of novel enzymes from diverse microbial sources through genome mining and metagenomic approaches will continue to expand the biocatalytic toolbox for the transformation of this compound and related compounds.

Advanced Applications in Materials Science or Medicinal Chemistry

The bifunctional nature of this compound makes it an attractive building block for the synthesis of a wide range of molecules with potential applications in both materials science and medicinal chemistry.

In the realm of materials science, future research will likely explore the use of this compound as a monomer for the synthesis of biodegradable polyesters. The corresponding lactone, which can be derived from this compound, is a key precursor for ring-opening polymerization to produce polyesters with tunable properties. These materials are of great interest for applications in packaging, agriculture, and biomedical devices due to their potential to reduce plastic waste. The synthesis of novel copolymers by incorporating lactones derived from this compound with other cyclic monomers is an active area of research. mdpi.com

In medicinal chemistry, this compound serves as a versatile synthon for the preparation of bioactive natural products and their analogs. Its carbon skeleton is a feature in various biologically important molecules, including jasmonates, which are plant hormones involved in stress responses, and prostaglandins, which are lipid autacoids that mediate a wide range of physiological effects, including inflammation. nih.govnih.govgoogle.com The synthesis of chiral lactones from ketoesters is a well-established strategy for producing key intermediates for these complex molecules. rsc.org Future research will focus on developing efficient and stereoselective synthetic routes from this compound to these and other classes of bioactive compounds. The presence of this compound in the methanolic extracts of plants like Citrullus colocynthis and Artemisia annua suggests its potential role in traditional medicine and provides a basis for further pharmacological investigation. nih.gov

In-depth Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for the development of more efficient and selective synthetic methods. Future research in this area will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions.

One important transformation of this compound is the Baeyer-Villiger oxidation, which converts the ketone to an ester or, in the case of a cyclic ketone, a lactone. Mechanistic studies of this reaction focus on understanding the factors that control the regioselectivity of oxygen insertion, which is critical for synthesizing the desired product. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state geometries and activation energies of the reaction pathways.

The enzymatic reduction of the ketone group is another area where mechanistic investigations are vital. Understanding how the substrate binds to the active site of an enzyme and the details of the hydride transfer from the cofactor (NADH or NADPH) can guide the rational design of more efficient and stereoselective biocatalysts. DFT modeling can be used to study the enzyme-substrate interactions and the mechanism of catalysis. nih.gov

Furthermore, in-depth studies of the gas-phase reactions of related methyl esters can provide fundamental data on their reactivity and degradation pathways. This information is valuable for understanding their atmospheric chemistry and for developing more stable formulations for various applications.

By combining experimental kinetics with advanced computational modeling, researchers can develop a comprehensive picture of the reaction mechanisms, leading to the design of novel catalysts and reaction conditions for the selective and efficient transformation of this compound.

Q & A

Q. What are the standard protocols for identifying Methyl 6-oxoheptanoate in plant extracts using GC-MS?

- Methodological Answer : To identify this compound in natural products (e.g., Citrullus colocynthis or Vitex negundo), follow these steps:

Sample Preparation : Extract plant material with methanol or ethanol, concentrate via rotary evaporation, and derivatize if necessary.

GC-MS Parameters : Use a non-polar column (e.g., HP-5MS), helium carrier gas, and a temperature gradient (e.g., 50°C to 300°C at 10°C/min).

Peak Identification : Compare retention times and mass spectra with reference standards. The compound typically shows a base peak at m/z 85 (C₄H₅O₂⁺) and molecular ion [M]⁺ at m/z 158 .

Q. How is this compound synthesized, and what are the key characterization techniques?

- Methodological Answer : Synthesis :

- React 6-oxoheptanoic acid with methanol under acid catalysis (e.g., H₂SO₄) via Fischer esterification.

- Purify via distillation or column chromatography .

Characterization :

FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and ketone carbonyl at ~1710 cm⁻¹ .

¹H NMR : Look for methyl ester protons (δ 3.6–3.7 ppm, singlet) and ketone protons (δ 2.4–2.6 ppm, multiplet) .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

- Methodological Answer :

- Anticancer Screening : Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., PA1 ovarian, HepG2 liver) at concentrations of 10–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .

- Antioxidant Activity : Perform DPPH radical scavenging assays; compare absorbance at 517 nm against ascorbic acid .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., transalcoholysis vs. hydrogenation) be controlled during synthetic modifications of this compound?

- Methodological Answer :

- Catalyst Selection : Use MgO in catalytic hydrogen transfer to favor transalcoholysis (e.g., converting this compound to 2-octyl 6-oxoheptanoate with 58–61% yield). Suppress hydrogenation by avoiding noble-metal catalysts .

- Donor/Acceptor Ratio : Increase the ratio (e.g., 16:1) to enhance hydrogenation yields (e.g., from 7% to 35% for 2-propyl 6-hydroxoheptanoate) .

Q. How do spectral overlaps in complex matrices complicate the quantification of this compound, and what resolutions are recommended?

- Methodological Answer :

- Chromatographic Separation : Optimize column polarity and gradient programs to resolve co-eluting esters (e.g., Methyl 4-oxopentanoate). Use tandem MS (GC-MS/MS) for selective ion monitoring .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to deconvolute overlapping peaks in plant extract chromatograms .

Q. What statistical approaches are critical for resolving contradictions in bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity in cell lines (e.g., PA1 vs. MCF-7) .

- Error Source Quantification : Calculate uncertainties from instrumentation (e.g., ±5% GC-MS response variance) and biological replicates (e.g., n=6) .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- HSQC/HMBC : Assign quaternary carbons and confirm ester/ketone connectivity. For example, HMBC correlations between the methyl ester (δ 3.6 ppm) and carbonyl carbon (δ 170 ppm) .

- X-ray Crystallography : Resolve stereochemical ambiguities in hydrogenated derivatives (e.g., 6-hydroxoheptanoate esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。